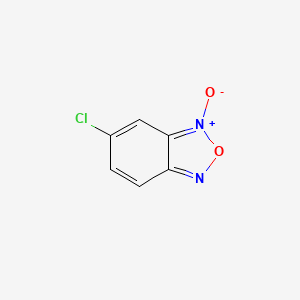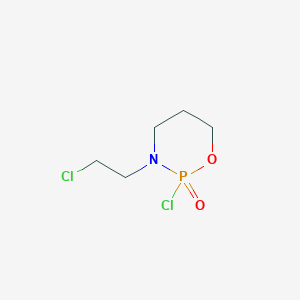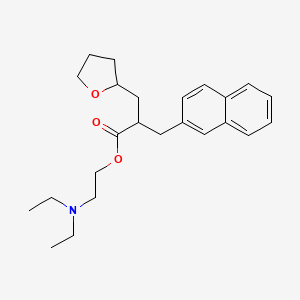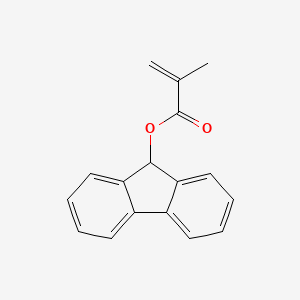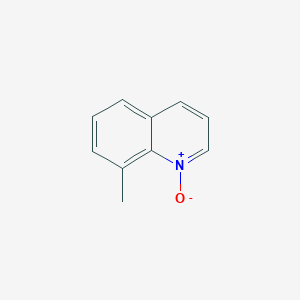
8-Methylquinoline N-oxide
概要
説明
8-Methylquinoline N-oxide is a chemical compound with the empirical formula C10H9NO . It is a toxicant that can suppress luminescence of an indicator bacterium Photobacterium phosphoreum .
Synthesis Analysis
The synthesis of 8-Methylquinoline N-oxide involves several methods. One approach is the direct C–H alkenylation of quinoline N-oxides, which is a suitable strategy for the synthesis of promising antiparasitic drugs . Another method involves the use of α,β-unsaturated aldehydes . Gold-catalyzed intermolecular oxidations of internal alkynes have also been achieved with high regioselectivities using 8-alkylquinoline N-oxides as oxidants .Molecular Structure Analysis
The molecular weight of 8-Methylquinoline N-oxide is 159.18 g/mol . The InChI string of the compound is InChI=1S/C10H9NO/c1-8-4-2-5-9-6-3-7-11(12)10(8)9/h2-7H,1H3 .Chemical Reactions Analysis
8-Methylquinoline N-oxide has been used in various chemical reactions. For instance, it has been used as an oxidant in gold-catalyzed intermolecular oxidations of internal alkynes . It has also been involved in the metal-free C8–H functionalization of quinoline N-oxides with ynamides .Physical And Chemical Properties Analysis
8-Methylquinoline N-oxide is a solid substance . Its molecular weight is 159.18 g/mol , and its empirical formula is C10H9NO .科学的研究の応用
Medicinal Chemistry
Quinoline motifs, which include 8-Methylquinoline N-oxide, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They have a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , antimalarial , anti-SARS-CoV-2 , and antituberculosis activities .
Synthetic Routes
8-Methylquinoline N-oxides have been recognized as an ideal substrate to modify this N-heterocycle because of the capacity of the N-oxide moiety to act as a directing group to conduct and regulate the region-selectivity of the C-H functional .
Gold-Catalyzed Alkyne Oxidation
In the synthesis of oxygenated and nitrogen-containing heterocycles, 8-Methylquinoline N-oxide is employed in gold-catalyzed oxidations of alkynes. This process involves the generation of reactive α-oxo gold carbene intermediates and their subsequent trappings .
Preparation of Osmium Chloridophosphine Complexes
8-Methylquinoline has been used in the preparation of osmium chloridophosphine complexes .
Quinoline Carbene Tautomers
8-Methylquinoline is also used as quinoline carbene tautomers .
Preparation of α, β-Unsaturated Enones
8-Methylquinoline N-oxide can be used as a reactant for the preparation of α, β-unsaturated enones with catalytic amounts of Gold complexes .
Synthesis of Azetidines
8-Methylquinoline N-oxide can be used in the synthesis of azetidines (4-membered nitrogen-containing heterocycles) through an intramolecular oxidative cyclization in the presence of catalytic amounts of Gold complexes .
Tumorigenic Potential Evaluation
The tumorigenic potential of 8-methylquinoline has been evaluated in newborn CD-1 mice and Sprague-Dawley rats .
作用機序
Target of Action
8-Methylquinoline N-oxide, also known as 8-methylquinoline 1-oxide, is a compound that primarily targets internal alkynes . Alkynes are unsaturated hydrocarbons containing a triple bond between two carbon atoms. They play a crucial role in various biochemical reactions and pathways.
Mode of Action
The compound interacts with its targets through a process known as gold-catalyzed intermolecular oxidation . This process involves the use of 8-alkylquinoline N-oxides as oxidants and occurs in the absence of acid additives . The interaction results in high regioselectivities , leading to changes in the structure and function of the targeted alkynes.
Biochemical Pathways
The affected biochemical pathway primarily involves the oxidation of internal alkynes . This oxidation process leads to the formation of synthetically versatile α,β-unsaturated carbonyls . These carbonyls are important intermediates in various biochemical reactions and can lead to the production of a wide range of bioactive compounds.
Result of Action
The result of the action of 8-Methylquinoline N-oxide is the production of α,β-unsaturated carbonyls . These carbonyls are synthetically versatile and can be used to produce a wide range of bioactive compounds. The exact molecular and cellular effects would depend on the specific biochemical context and the downstream reactions involving the produced carbonyls.
Action Environment
The action of 8-Methylquinoline N-oxide can be influenced by various environmental factors. For instance, the presence of other reactants, the pH of the environment, and the temperature can all affect the efficiency and stability of the gold-catalyzed intermolecular oxidation process . Understanding these influences can be crucial for optimizing the use of this compound in biochemical applications.
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 8-Methylquinoline N-oxide . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
将来の方向性
特性
IUPAC Name |
8-methyl-1-oxidoquinolin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-4-2-5-9-6-3-7-11(12)10(8)9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOGDSHYODXWAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=[N+]2[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylquinoline N-oxide | |
CAS RN |
4053-38-7 | |
| Record name | Quinoline, 8-methyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4053-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

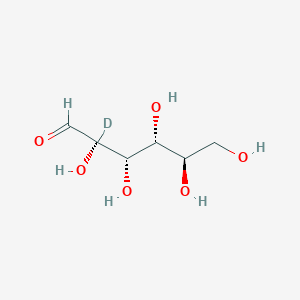
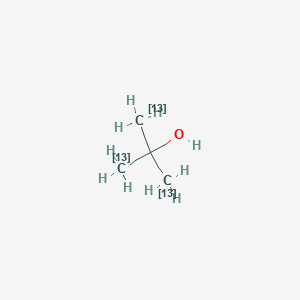

![2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate](/img/structure/B3334099.png)
![17-[1,3-Di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B3334102.png)
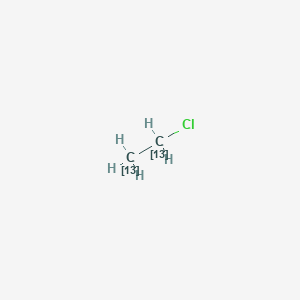

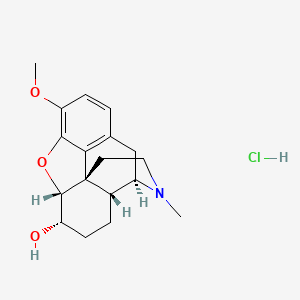
![Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I)](/img/structure/B3334145.png)
